![molecular formula C11H11NO3 B2995980 (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester CAS No. 28488-99-5](/img/structure/B2995980.png)
(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester
Overview
Description
“(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C11H11NO3 . It is also known by its synonyms Methyl 2-(3-oxoisoindolin-1-yl)acetate and 1H-Isoindole-1-acetic acid, 2,3-dihydro-3-oxo-, methyl ester .
Synthesis Analysis
The synthesis of this compound involves the reaction of (3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid with methanol in the presence of concentrated sulfuric acid . The reaction mixture is stirred at room temperature for 16 hours. After the reaction, the solvent is evaporated, and the crude oil is dissolved in ethyl acetate, then washed with sodium bicarbonate and water. The organic phase is dried, filtered, and the solvent is evaporated to isolate the compound as a yellow oil .Molecular Structure Analysis
The molecular structure of this compound is characterized by an isoindole core with a 3-oxo group and a methyl ester group attached to the 1-position of the isoindole . The molecular weight of the compound is 205.21 .Scientific Research Applications
Organic Synthesis
This compound is widely used in the field of organic synthesis, often serving as an intermediate or reagent. It is particularly useful in the synthesis of complexes and other specialized organic compounds .
Anti-HIV Research
Indole derivatives, such as methyl 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate, have been studied for their potential anti-HIV properties. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives to evaluate their effectiveness against HIV-1 .
Isoindoloquinoline Derivatives
Researchers have synthesized novel derivatives belonging to the isoindolo[2,1-a]quinoline family using similar compounds. These derivatives are obtained through Claisen–Schmidt-type condensation reactions and have potential applications in medicinal chemistry .
Synthesis of Isoindolines
Isoindoline derivatives are designed for their wide range of applications. Recent scientific research has focused on the synthesis of isoindolines-1,3-diones molecules due to their utility in various fields .
Neuroprotective Compounds
The synthetic strategy involving this compound can be used for creating new analogs of endogenous hormones like melatonin, which have neuroprotective properties. This is significant for developing treatments for neurodegenerative diseases .
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate are currently unknown. This compound is a derivative of isoindole , a class of compounds known for their diverse biological activities . .
Mode of Action
As a derivative of isoindole, it may share some of the biological activities common to this class of compounds . .
Biochemical Pathways
Isoindole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound remain to be elucidated .
properties
IUPAC Name |
methyl 2-(3-oxo-1,2-dihydroisoindol-1-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-10(13)6-9-7-4-2-3-5-8(7)11(14)12-9/h2-5,9H,6H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDYXVYRKPNTGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.